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Compound of Interest

Compound Name: Ribasine

Cat. No.: B1672137

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribasine is a novel small molecule with the chemical formula C20H17NOs. As with any new
chemical entity intended for research or therapeutic development, a thorough analytical
characterization is paramount. This document provides a comprehensive overview of the
analytical techniques and detailed protocols for the structural elucidation, purity assessment,
and physicochemical characterization of Ribasine. The following application notes are
intended to guide researchers in establishing a robust analytical profile for this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of Ribasine is presented below.
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Property Value Source
Molecular Formula C20H17NOs PubChem
Molecular Weight 351.4 g/mol PubChem[1]
Exact Mass 351.11067264 Da PubChem[1]

(1S,12R,14S)-13-methyl-
5,7,17,19,25-pentaoxa-13-
azaheptacyclo[12.10.1.0%,12,02,

IUPAC Name PubChem[1]
10,04,8,015,23,016,20]pentacosa-
2,4(8),9,15(23),16(20),21-

hexaene

Structural Elucidation

The definitive structure of Ribasine is determined using a combination of Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the molecular structure of organic
compounds.[2][3][4][5] It provides detailed information about the chemical environment of
individual atoms.

Experimental Protocol: *H and 3C NMR

o Sample Preparation: Dissolve 5-10 mg of Ribasine in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., CDCls, DMSO-ds). Ensure the sample is fully dissolved.

e Instrument Setup:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Temperature: 25°C.

e 1H NMR Acquisition:
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o Pulse Program: Standard single pulse.

o Number of Scans: 16-64.

o Spectral Width: -2 to 12 ppm.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled.

o Number of Scans: 1024-4096.

o Spectral Width: 0 to 220 ppm.

o Relaxation Delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual
solvent peak as a reference.

Hypothetical *H and 13C NMR Data for Ribasine
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H NMR (400 MHz, 13C NMR (100 MHz,

CDCls) CDCls)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.85 d 1H Ar-H
7.62 d 1H Ar-H
7.40 t 1H Ar-H
7.28 t 1H Ar-H
6.95 S 1H Ar-H
6.10 s 2H O-CH2-O
4.25 d 1H CH

3.80 s 3H N-CHs
3.20 m 2H CH:
2.80 m 1H CH

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing
for the determination of molecular weight and elemental composition.[6][7][8] High-resolution
mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

o Sample Preparation: Prepare a 1 mg/mL solution of Ribasine in a suitable solvent such as
methanol or acetonitrile.

e Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF)
or Orbitrap mass analyzer.

« Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10
pL/min.
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e MS Acquisition:
o lonization Mode: Positive ESI.
o Mass Range: m/z 100-1000.
o Resolution: >10,000.

o Data Analysis: Determine the m/z of the protonated molecule [M+H]* and compare the
measured exact mass to the theoretical exact mass calculated for the proposed molecular

formula.

Hypothetical HRMS Data for Ribasine

Parameter Value
lonization Mode ESI Positive
Calculated Exact Mass [M+H]* (C20H1sNOs*) 352.1180
Measured Exact Mass [M+H]* 352.1178
Mass Error (ppm) -0.57

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the
purity of pharmaceutical compounds.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

Experimental Protocol: Purity Determination by RP-HPLC

o Sample Preparation: Prepare a 1 mg/mL stock solution of Ribasine in methanol or
acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

o Chromatographic Conditions:
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o Column: C18 column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase A: 0.1% Formic acid in Water.

o Mobile Phase B: 0.1% Formic acid in Acetonitrile.

o Gradient: 10% B to 90% B over 20 minutes.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 30°C.

o Injection Volume: 10 pL.

Detection: UV at 254 nm.

[¢]

o Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of Ribasine
as the percentage of the main peak area relative to the total peak area.

Hypothetical HPLC Purity Data for Ribasine

Peak No. Retention Time (min) Area (%)
1 2.5 0.2

2 (Ribasine) 12.8 99.7

3 15.1 0.1

Total 100.0

Physicochemical Characterization

Understanding the physicochemical properties of a compound is critical for its development.

Solubility

Experimental Protocol: Kinetic Aqueous Solubility

e Prepare a 10 mM stock solution of Ribasine in DMSO.
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Add 1.5 pL of the stock solution to 148.5 pL of phosphate-buffered saline (PBS) at pH 7.4 in
a 96-well plate.

Shake the plate for 2 hours at room temperature.

Filter the samples through a 0.45 um filter plate.

Analyze the filtrate by HPLC-UV and quantify the concentration against a standard curve.
Lipophilicity (LogP)

Experimental Protocol: Shake-Flask Method for LogP

o Prepare a solution of Ribasine in a biphasic system of n-octanol and water.

e Shake vigorously for 1 hour to allow for partitioning.

e Centrifuge to separate the two phases.

o Determine the concentration of Ribasine in both the n-octanol and aqueous phases by
HPLC-UV.

o Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the
concentration in water.

Hypothetical Physicochemical Data for Ribasine

Parameter Method Value
Aqueous Solubility (pH 7.4) Kinetic Solubility 5.2 pg/mL
LogP Shake-Flask 2.8

Experimental Workflows and Signaling Pathways
Diagrams
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Caption: General experimental workflow for the characterization of Ribasine.
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Caption: Hypothetical signaling pathway inhibited by Ribasine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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